4-((6-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide
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Overview
Description
4-((6-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is a chemical compound with a unique structure that includes a chloropyridine moiety attached to a thiomorpholine ring, which is further oxidized to a 1,1-dioxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide typically involves the reaction of 6-chloropyridine-3-methanol with thiomorpholine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to achieve the 1,1-dioxide form. Common reagents used in this synthesis include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((6-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The compound can be reduced back to its thiomorpholine form.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Higher oxidation states of the compound.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-((6-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((6-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to various biological effects. The thiomorpholine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(6-Chloropyridin-3-yl)methyl]morpholine: Similar structure but lacks the thiomorpholine ring.
[(6-Chloropyridin-3-yl)methyl]cyanamide: Contains a cyanamide group instead of the thiomorpholine ring.
1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-imine: Features an imidazolidin-2-imine ring.
Uniqueness
4-((6-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is unique due to its specific combination of a chloropyridine moiety and a thiomorpholine ring oxidized to a 1,1-dioxide. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13ClN2O2S |
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Molecular Weight |
260.74 g/mol |
IUPAC Name |
4-[(6-chloropyridin-3-yl)methyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-2-1-9(7-12-10)8-13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,8H2 |
InChI Key |
LNQZUILIAMOFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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